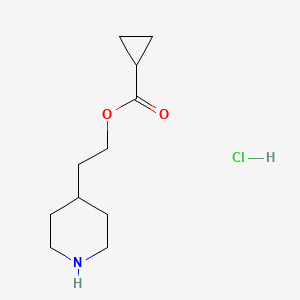
2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.73 g/mol. It is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Cytotoxic and Anticancer Agents
- Research on Cytotoxic Compounds : A study by Dimmock et al. (1998) explores the synthesis of compounds related to "2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride" and their potential as cytotoxic and anticancer agents. The compounds demonstrated significant cytotoxicity toward various cancer cells, suggesting their relevance in cancer research.
Antimicrobial and Antioxidant Studies
- Antibacterial and Antifungal Properties : The synthesis and evaluation of 2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride derivatives for their antibacterial and antifungal activities are explored in a study by Tian et al. (2009). This research suggests the compound's potential use in treating bacterial and fungal infections.
Synthesis and Structural Studies
- Synthesis and Crystal Structure Analysis : A study conducted by Thimmegowda et al. (2009) focuses on the synthesis of a compound related to "2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride" and its crystal structure analysis. The study provides insights into the molecular structure, which is crucial for understanding the compound's interactions at the molecular level.
Enzyme Inhibition and Potential Drug Development
- Enzyme Inhibition and Alzheimer’s Disease : Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, a compound related to "2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride," has been conducted to evaluate its potential as a drug candidate for Alzheimer’s disease. This study by Rehman et al. (2018) highlights the compound's enzyme inhibition activity, which is crucial for developing treatments for neurodegenerative diseases.
Safety And Hazards
The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
The future directions for the use and study of this compound are not specified in the search results. Given its use in research and the importance of piperidine derivatives in drug development , it is likely that further study and application of this compound could contribute to advancements in these areas.
Propiedades
IUPAC Name |
2-piperidin-4-ylethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-1-2-10)14-8-5-9-3-6-12-7-4-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYHUPGOZTTYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride | |
CAS RN |
1220038-23-2 | |
| Record name | Cyclopropanecarboxylic acid, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



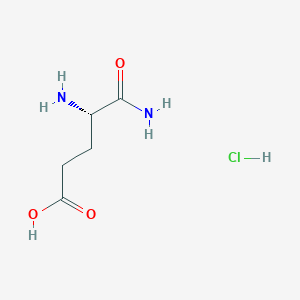

![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
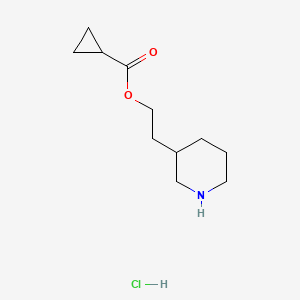
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
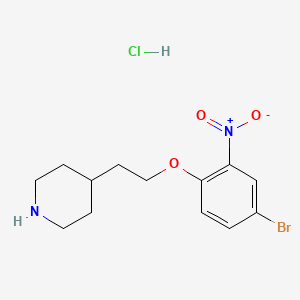
![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
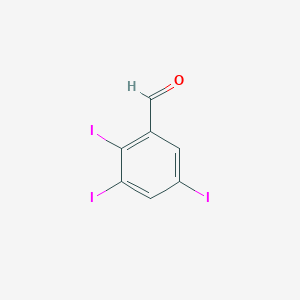

![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)

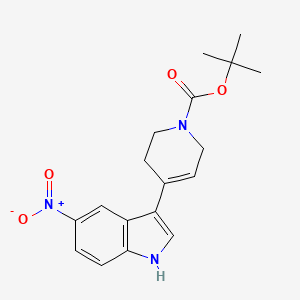
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)